molecular formula C8H8BrFO B8404405 4-Bromo-2-fluoro-3,5-dimethylphenol

4-Bromo-2-fluoro-3,5-dimethylphenol

Cat. No.: B8404405
M. Wt: 219.05 g/mol
InChI Key: LCHAKTVOKNBUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-3,5-dimethylphenol is a halogenated phenolic compound featuring bromine, fluorine, and methyl substituents on an aromatic ring. The compound’s reactivity and functionality are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electron-donating effects of methyl groups. Such derivatives are often utilized in organic synthesis, pharmaceuticals, and material sciences due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

4-bromo-2-fluoro-3,5-dimethylphenol

InChI

InChI=1S/C8H8BrFO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3

InChI Key

LCHAKTVOKNBUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine increases molecular weight compared to chlorine (e.g., 201.06 vs. 172.61 for PCMX) .
  • Fluorine’s electronegativity may reduce phenolic acidity compared to chlorine or bromine derivatives .

Toxicity and Environmental Impact

Compound Name Acute Oral Toxicity Skin Irritation Aquatic Toxicity (EC50/LC50) Regulatory Status
4-Chloro-3,5-dimethylphenol Category 4 (OSHA) Category 2 Very toxic (long-term) OSHA HazCom 2012, GHS-aligned
4-Bromo-3,5-dimethylphenol Not reported Not reported Not reported No carcinogenicity listed
4-Bromo-3,5-difluorophenol Not reported Not reported Not reported Limited regulatory data

Key Observations :

  • Chlorinated derivatives (e.g., PCMX) exhibit significant acute toxicity and are classified as skin sensitizers (Category 1) .
  • Brominated analogs may share similar hazards due to halogen persistence, though specific data are scarce .
  • Fluorinated phenols (e.g., 2-Bromo-4,5-difluorophenol) are often used in controlled research settings, with toxicity profiles less documented .

Key Observations :

  • Methyl groups in 4-Bromo-3,5-dimethylphenol improve solubility in organic solvents, aiding synthetic applications .
  • Fluorinated derivatives are prized in drug design for their ability to resist enzymatic degradation .

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